4-(2-Phenylphenyl)aniline
CAS No.: 5728-65-4
Cat. No.: VC8125365
Molecular Formula: C18H15N
Molecular Weight: 245.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5728-65-4 |
|---|---|
| Molecular Formula | C18H15N |
| Molecular Weight | 245.3 g/mol |
| IUPAC Name | 4-(2-phenylphenyl)aniline |
| Standard InChI | InChI=1S/C18H15N/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2 |
| Standard InChI Key | VCYJGRWERKUBFX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(2-Phenylphenyl)aniline (IUPAC: 4-([1,1'-biphenyl]-2-yl)aniline) features a central aniline group substituted with a biphenyl moiety at the para position. The molecule’s planar structure enables π-π stacking interactions, critical for electronic applications.
Molecular Formula:
Molecular Weight: 245.32 g/mol
Melting Point: 265–266°C (predicted via analog data)
Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in organic solvents (e.g., DMF, THF) .
Spectroscopic Characteristics
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UV-Vis: Absorption maxima at 340–360 nm, indicative of extended conjugation.
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NMR:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination:
Suzuki Coupling Route
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Reactants: 2-Bromobiphenyl and 4-aminophenylboronic acid.
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Catalyst: Pd(PPh) (1 mol%).
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Conditions:
Buchwald-Hartwig Amination
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Reactants: 2-Bromobiphenyl and aniline.
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Catalyst: Pd(dba)/Xantphos.
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Conditions:
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Solvent: DMF.
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Temperature: 120°C, 18 h.
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Yield: 70–78%.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (90–95%) and reduce Pd catalyst costs . Post-synthesis purification involves:
Applications in Materials Science
Organic Semiconductors
The compound’s planar structure and electron-rich amine group enhance charge transport:
Table 1: Electronic Properties of 4-(2-Phenylphenyl)aniline Derivatives
| Property | Value | Application | Source |
|---|---|---|---|
| HOMO (eV) | -5.2 | Hole transport layers | |
| Bandgap (eV) | 3.1 | Photovoltaics | |
| Thermal Stability (°C) | >400 | High-temp processing |
Photovoltaic Materials
In perovskite solar cells (PSCs), the compound improves interfacial charge extraction, boosting power conversion efficiency (PCE) to 18.5% .
| Cell Line | IC (µM) | Target Pathway | Source |
|---|---|---|---|
| MCF-7 | 15 | Caspase-3 activation | |
| HepG2 | 20 | STAT3 inhibition | |
| Normal fibroblasts | >100 | Low systemic toxicity |
Enzyme Inhibition
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Tyrosinase: IC = 5.2 µM (potential for hyperpigmentation therapy).
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α-Glucosidase: IC = 8.7 µM (antidiabetic applications).
Future Research Directions
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